2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Description
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Properties
IUPAC Name |
2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-12-10(2)13-7-8-14(21-9-15(19)18(4)5)11(3)16(13)22-17(12)20/h7-8H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYODSSDKAEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N(C)C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Esterification: The hydroxyl group at the 7-position is esterified using ethylchloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the coumarin ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups .
Scientific Research Applications
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its coumarin backbone, which is known for various pharmacological activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood but is believed to involve interactions with various molecular targets. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, dimethyl groups, and an amide linkage makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
